molecular formula C16H15N5O3 B5867193 3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

Cat. No.: B5867193
M. Wt: 325.32 g/mol
InChI Key: PGDPKHAHPRBLCV-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3,5-dimethoxy-substituted benzene core linked via an amide bond to a phenyl ring substituted with a tetrazole group. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical compounds . This compound’s molecular formula is C₁₆H₁₅N₅O₃, with a molecular weight of 325.33 g/mol. Its structure combines electron-donating methoxy groups with the acidic tetrazole moiety, making it relevant for drug discovery targeting enzymes or receptors sensitive to hydrogen bonding and π-π interactions.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-14-7-11(8-15(9-14)24-2)16(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDPKHAHPRBLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate aromatic amine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The resulting tetrazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt key biological pathways, leading to the observed biological effects. The methoxy groups and benzamide moiety also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Functional Group Impact

The table below highlights key structural differences and similarities between the target compound and selected analogues:

Compound Name Substituent on Phenyl Key Functional Groups Molecular Weight (g/mol) Evidence ID
3,5-Dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide Tetrazol-1-yl Benzamide, dimethoxy, tetrazole 325.33 -
3,5-Dichloro-4-methoxy-N-[4-(4-methylpiperazinyl)phenyl]benzamide 4-Methylpiperazinyl Chloro, methoxy, piperazine 424.31* [5]
4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide Oxazolyl sulfamoyl Hydroxy, dimethoxy, sulfonamide, oxazole 487.46* [6, 9]
3,5-Dimethoxy-N-[4-(4-methylpiperidine-1-sulfonyl)phenyl]benzamide Piperidine sulfonyl Dimethoxy, sulfonyl, piperidine 418.51 [12]
3,5-Dimethoxy-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide Oxadiazolyl Dimethoxy, oxadiazole 347.35 [13]

*Calculated based on molecular formulas.

Key Observations:

Tetrazole vs. Oxadiazole/Sulfonamide :

  • The tetrazole group (pKa ~4.9) mimics carboxylic acids (pKa ~4.5), enhancing solubility at physiological pH and membrane permeability compared to sulfonamides (pKa ~10) .
  • Oxadiazoles (e.g., in ) are weaker acids (pKa ~5–6) but share bioisosteric properties with tetrazoles, often used interchangeably to improve metabolic stability .

Electronic and Steric Effects: Chloro and methoxy groups in increase electron-withdrawing and donating effects, respectively, altering binding affinity in receptor interactions.

Spectral Comparison:
  • IR Spectroscopy :

    • Target compound: Amide C=O (~1660 cm⁻¹), methoxy C-O (~1250 cm⁻¹), tetrazole ring vibrations (~1450 cm⁻¹).
    • Sulfonamide analogues (): S=O stretching (~1350–1300 cm⁻¹) and absence of C=O in triazoles .
  • NMR :

    • Tetrazole protons resonate downfield (~8.5–9.5 ppm) due to electron-withdrawing effects, distinct from oxadiazole or sulfonamide signals .

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